molecular formula C5H8F2S B13611690 (2,2-Difluorocyclobutyl)methanethiol

(2,2-Difluorocyclobutyl)methanethiol

Cat. No.: B13611690
M. Wt: 138.18 g/mol
InChI Key: DTMYTWQPRDFJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Difluorocyclobutyl)methanethiol is a chemical compound characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorocyclobutyl)methanethiol typically involves the deoxofluorination of O-protected 2-(hydroxymethyl)cyclobutanone. This process is carried out using reagents such as Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride) under controlled conditions to ensure the selective introduction of fluorine atoms .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorocyclobutyl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding cyclobutylmethane derivative.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Cyclobutylmethane derivatives.

    Substitution: Various substituted cyclobutylmethanethiol derivatives.

Scientific Research Applications

(2,2-Difluorocyclobutyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclobutyl)methanethiol involves its interaction with molecular targets through its thiol group and fluorinated cyclobutane ring. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorinated ring can influence the compound’s stability, reactivity, and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Difluorocyclobutaneamine): Similar structure but with an amine group instead of a thiol group.

    (2,2-Difluorocyclobutanecarboxylic acid): Contains a carboxylic acid group instead of a thiol group.

    (3,3-Difluorocyclobutyl)methanethiol: Similar but with fluorine atoms at different positions on the cyclobutane ring.

Uniqueness

(2,2-Difluorocyclobutyl)methanethiol is unique due to the presence of both a thiol group and a difluorinated cyclobutane ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2,2-difluorocyclobutyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2S/c6-5(7)2-1-4(5)3-8/h4,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMYTWQPRDFJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CS)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.